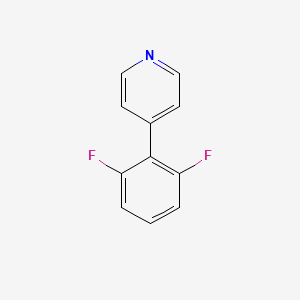

4-(2,6-Difluorophenyl)pyridine

Descripción

4-(2,6-Difluorophenyl)pyridine is a fluorinated heterocyclic compound featuring a pyridine ring substituted at the 4-position with a 2,6-difluorophenyl group. The 2,6-difluorophenyl moiety introduces steric and electronic effects that influence the compound’s reactivity, solubility, and interactions in biological or material systems. This structure is prevalent in pharmaceuticals, agrochemicals, and optoelectronic materials due to fluorine’s ability to enhance metabolic stability, lipophilicity, and electron-withdrawing properties .

Propiedades

Fórmula molecular |

C11H7F2N |

|---|---|

Peso molecular |

191.18 g/mol |

Nombre IUPAC |

4-(2,6-difluorophenyl)pyridine |

InChI |

InChI=1S/C11H7F2N/c12-9-2-1-3-10(13)11(9)8-4-6-14-7-5-8/h1-7H |

Clave InChI |

MLCGDPSUWRYNGG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1)F)C2=CC=NC=C2)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

a) 4-(2,4-Difluorophenyl)pyridine Derivatives

In OLED applications, iridium(III) complexes like bis[2-(2,4-difluorophenyl)pyridine]iridium(III) (Ir-D0) demonstrate how fluorine substitution patterns affect photophysical properties. The 2,4-difluoro configuration reduces π-π stacking and enhances luminescence efficiency compared to 2,6-difluoro analogs. The meta-fluorine in 2,4-difluorophenyl lowers the ligand’s LUMO energy, improving charge transport in electroluminescent devices .

b) 4-(4-Fluorophenyl)-2,6-diphenylpyridine

This compound (CAS 1498-83-5) features a single para-fluorine on one phenyl ring. The absence of ortho-fluorine atoms reduces steric hindrance, increasing rotational freedom and altering crystal packing. Safety data indicate moderate toxicity, contrasting with the enhanced metabolic stability seen in 2,6-difluoro derivatives .

a) N-[4-(4-Chlorobenzyloxy)pyridine-2-yl]-2-(2,6-difluorophenyl)acetamide (CPDA)

CPDA, a derivative of 4-(2,6-difluorophenyl)pyridine, demonstrated potent antihyperglycemic effects in db/db mice, reducing fasting blood glucose and hepatic gluconeogenic gene expression. The 2,6-difluorophenyl group likely enhances binding to target proteins while resisting oxidative metabolism .

b) Dihydropyridine Analogs

4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile shares a fluorinated aryl group but differs in the non-aromatic dihydropyridine core. This structural difference reduces planarity, impacting calcium channel blocking activity compared to fully aromatic pyridine derivatives .

Structural and Spectral Properties

a) N-(2,6-Difluorophenyl)formamide

The C=O bond length (1.218 Å) and C—N bond (1.366 Å) are comparable to pyridine-based analogs, highlighting fluorine’s minimal resonance disruption .

b) 2,6-Diphenyl-4-(2-thienyl)-1,4-dihydropyridine-3,5-dicarbonitrile

This compound exhibits intramolecular N-H⋯N hydrogen bonding, stabilizing its envelope conformation. The thienyl substituent introduces heteroaromaticity, altering electronic properties compared to fluorophenyl analogs .

Data Tables

Table 1: Structural and Electronic Comparison

Table 2: Spectral Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.